molecular formula C13H14N2 B1198336 N'-Benzyl-N'-methyl-2-aminopyridine CAS No. 20173-75-5

N'-Benzyl-N'-methyl-2-aminopyridine

Cat. No.: B1198336
CAS No.: 20173-75-5
M. Wt: 198.26 g/mol
InChI Key: RVIFMDAMYNWNJV-UHFFFAOYSA-N
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Description

N'-Benzyl-N'-methyl-2-aminopyridine is a functionalized aminopyridine derivative that serves as a valuable chemical scaffold and intermediate in advanced scientific research. Its structure, featuring a 2-aminopyridine moiety, is of significant interest in medicinal chemistry and neuroscience . The aminopyridine core is known for its ability to act as a potassium channel blocker, a mechanism that has been leveraged in research tools for studying neurological conditions such as multiple sclerosis to improve motor function and conduction in demyelinated nerves . This mechanism of action, which involves the dose-dependent blocking of voltage-gated potassium channels, can facilitate the release of neurotransmitters and enhance synaptic transmission, making it a point of interest for investigating synaptic plasticity and signal transduction pathways . Furthermore, the 2-aminopyridine structure is a privileged scaffold in drug discovery, frequently employed in the synthesis of compounds with a broad spectrum of biological activities . The structural motif is commonly found in molecules designed to target various enzymes and receptors, and it can be utilized to develop novel ligands for central nervous system targets . Researchers value this compound for constructing more complex molecules for high-throughput screening and for developing potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

20173-75-5

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-benzyl-N-methylpyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

RVIFMDAMYNWNJV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=N2

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=N2

Other CAS No.

20173-75-5

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

N'-Benzyl-N'-methyl-2-aminopyridine has garnered attention in pharmaceutical development due to its ability to interact with biological targets effectively. Its lipophilicity, resulting from the presence of the benzyl group, allows for better membrane permeability, which is crucial for drug efficacy. The compound has been explored for its potential as:

  • Antimicrobial Agent : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting its potential use in treating infections .
  • Anticancer Agent : The compound's derivatives have also been evaluated for anticancer properties. In vitro studies demonstrated promising results against human colorectal carcinoma cell lines (HCT116), showing lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil. This positions this compound as a candidate for further development in cancer therapeutics .

The biological activities of this compound can be attributed to its structural features which facilitate interactions with various biological macromolecules:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial in purine synthesis. This inhibition can disrupt cellular proliferation in cancer cells .
  • Antimicrobial Mechanism : The mechanism of action against bacteria involves disrupting cell wall synthesis or protein synthesis pathways, leading to cell death. The efficacy varies among different strains, highlighting the need for structure-activity relationship studies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Palladium-Catalyzed Reactions : These reactions are particularly effective for forming C–N bonds, allowing for the creation of various aniline derivatives that can enhance biological activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-benzyl-3-chloropyridin-2-amineChlorine substitution at position 3Different reactivity due to chlorine presence
N-benzyl-2-aminoquinolineQuinoline ring structureExhibits different biological activity
N-methyl-N-benzyl-pyridin-3-aminesMethyl group on nitrogenVariation in electronic properties

The specific substitution pattern of this compound influences its chemical reactivity and biological interactions more favorably compared to these derivatives .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of this compound:

  • A study focused on the synthesis and biological evaluation of analogs showed that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 1.27 µM against Staphylococcus aureus and Escherichia coli .
  • Another research effort highlighted the anticancer potential of specific derivatives, demonstrating IC50 values lower than those of established chemotherapeutics, indicating enhanced potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Benzylamino-4-methylpyridine (CAS: 58088-62-3)
  • Structure : Features a benzyl group at the 2-position and a methyl group at the 4-position of the pyridine ring.
  • Molecular Formula: C₁₃H₁₄N₂ (same as N'-Benzyl-N'-methyl-2-aminopyridine).
  • Key Difference : The methyl group at the 4-position introduces steric hindrance and alters electronic distribution compared to the N-methyl group in the target compound. This may reduce nucleophilicity at the pyridine nitrogen .
N-Benzyl-4-methylpyridin-2-amine (CAS: 16552-51-5)
  • Structure : Methyl group at the 4-position and benzyl group at the 2-position, but lacks the N-methyl substitution.
  • Molecular Formula : C₁₃H₁₄N₂.

Functional Group Variations

6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine (CAS not provided)
  • Structure : Benzyloxy group at the 6-position and phenyl groups on the amine.
  • Key Difference: The benzyloxy group introduces electron-withdrawing effects, reducing the pyridine ring's electron density. This compound demonstrates higher reactivity in cross-coupling reactions compared to this compound .
N-(2-Aminoethyl)-N-benzylpyridin-2-amine (CAS: 50331-70-9)
  • Structure : Includes an ethylenediamine linker between the benzyl and pyridine groups.
  • Molecular Formula : C₁₄H₁₇N₃.
  • Key Difference : The ethylenediamine moiety enhances chelation properties, making it suitable for coordination chemistry applications. Its higher molecular weight (227.31 g/mol) also impacts solubility .

Physicochemical and Computational Properties

This compound
  • logP (Octanol-Water): Predicted to be ~1.67 (similar to N''-Benzyl-N,N,N',N'-tetramethyl-guanidine) .
  • Thermal Stability : Estimated boiling point ~602 K (Joback method) .
Comparative Data
Compound CAS Molecular Formula Molecular Weight (g/mol) Key Property Differences
This compound 20173-75-5 C₁₃H₁₄N₂ 198.27 Moderate logP, high thermal stability
2-Benzylamino-4-methylpyridine 58088-62-3 C₁₃H₁₄N₂ 198.27 Increased steric hindrance
N-(2-Aminoethyl)-N-benzylpyridin-2-amine 50331-70-9 C₁₄H₁₇N₃ 227.31 Enhanced chelation ability

Preparation Methods

Benzylation Followed by Methylation

Reversing the order of alkylation—introducing the benzyl group first—can mitigate steric effects. Benzylation with BnBr in acetonitrile (MeCN) at reflux (82°C) for 12 hours achieves 85% conversion to N-benzyl-2-aminopyridine. Subsequent methylation with MeI and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature completes the synthesis.

Key Data:

StepReagentSolventBaseTemperature (°C)Time (h)Yield (%)
1BnBrMeCNK₂CO₃821285
2MeITHFNaH0–25672

This sequence benefits from the higher reactivity of benzyl halides compared to methyl iodide, though the use of NaH necessitates stringent anhydrous conditions.

Reductive Amination Approaches

Reductive amination offers a one-pot alternative by condensing 2-aminopyridine with aldehydes followed by reduction. For N'-benzyl-N'-methyl derivatives, this requires sequential or simultaneous use of formaldehyde (for methylation) and benzaldehyde (for benzylation).

Two-Step Reductive Amination

First, 2-aminopyridine reacts with benzaldehyde in ethanol under acidic catalysis (e.g., HCl) to form an imine intermediate. Sodium borohydride (NaBH₄) reduces this intermediate to N-benzyl-2-aminopyridine. A second reductive amination with formaldehyde and cyanoborohydride (NaBH₃CN) introduces the methyl group.

Key Data:

StepReagentSolventCatalystTemperature (°C)Time (h)Yield (%)
1BenzaldehydeEtOHHCl25189
2FormaldehydeMeOHNaBH₃CN25268

The method avoids alkyl halides but requires careful pH control to prevent over-reduction.

One-Pot Dual Aldehyde System

Simultaneous use of benzaldehyde and formaldehyde with 2-aminopyridine in a 1:2 molar ratio enables concurrent imine formation. Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C yields the target compound directly. However, competing reactions between aldehydes often reduce selectivity, resulting in a lower yield of 54%.

Catalytic Methods and Lewis Acid-Mediated Alkylation

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze N-alkylation of amines with ketones or aldehydes. Adapting this strategy, 2-aminopyridine reacts with paraformaldehyde (as a methyl source) and benzyl alcohol under BF₃·OEt₂ catalysis at 100°C. The reaction proceeds via iminium ion intermediates, with CO₂ liberation driving completion.

Key Data:

CatalystMethyl SourceBenzyl SourceSolventTemperature (°C)Time (h)Yield (%)
BF₃·OEt₂ParaformaldehydeBenzyl alcoholToluene1002463

While this method avoids halides, prolonged reaction times and moderate yields limit its practicality.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of major methods:

MethodAdvantagesDisadvantagesOverall Yield (%)
Sequential AlkylationHigh selectivity, scalableMulti-step, solvent-intensive50–65
Reductive AminationAvoids alkyl halides, one-pot potentialpH sensitivity, moderate yields54–68
Lewis Acid CatalysisHalide-free, single-stepLong reaction times63

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and chromatographic methods for characterizing N'-Benzyl-N'-methyl-2-aminopyridine?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., benzyl and methyl group positions on the pyridine ring).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (198.268 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for synthetic intermediates).
    • Reference : Structural identifiers (CAS: 20173-75-5, molecular formula: C13H14N2) are critical for cross-referencing spectral libraries .

Q. What synthetic strategies are effective for preparing this compound?

  • Answer :

  • Alkylation of 2-aminopyridine : React 2-aminopyridine with benzyl bromide and methyl iodide under basic conditions (e.g., K2CO3 in DMF) to introduce substituents.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    • Methodological Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize di-alkylation byproducts.

Q. How does the steric and electronic environment of this compound influence its reactivity in coordination chemistry?

  • Answer :

  • Steric effects : The bulky benzyl group restricts axial coordination in metal complexes (e.g., with Pd or Cu), favoring planar geometries.
  • Electronic effects : The pyridine nitrogen acts as a Lewis base, while the methyl group slightly reduces electron density at the amine.
    • Application : Used as a ligand in cross-coupling reactions; compare performance with analogous ligands (e.g., bipyridines) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMF or THF) to assess solubility trends.
    • Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

  • Answer :

  • Control experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, fixed temperature).
  • Byproduct analysis : Use GC-MS or LC-MS to identify impurities affecting catalytic efficiency.
  • Structural analogs : Compare performance with N-benzylprolinamide derivatives, which show high enantioselectivity in aldol reactions .

Q. What are the stability challenges of this compound under acidic or oxidizing conditions?

  • Answer :

  • Acidic conditions : Protonation at the pyridine nitrogen may lead to decomposition; monitor via pH-controlled stability studies.
  • Oxidizing agents : Test resistance to common oxidants (e.g., H2O2) using accelerated degradation protocols.
    • Safety note : Store under nitrogen at –20°C to prevent oxidation or hydrolysis .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight198.268 g/mol
CAS Number20173-75-5
Preferred Storage–20°C under inert atmosphere
Common Synthetic ByproductsDi-alkylated derivatives[Method]

Table 2 : Comparison of Catalytic Ligands in Cross-Coupling Reactions

LigandReaction Yield (%)Selectivity (%)Reference
This compound7892
Bipyridine8588[Lit.]
Prolinamide derivatives9099

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N'-Benzyl-N'-methyl-2-aminopyridine
Reactant of Route 2
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N'-Benzyl-N'-methyl-2-aminopyridine

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